2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide
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Overview
Description
2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a compound that belongs to the class of organic compounds known as benzamides. These compounds are characterized by the presence of a benzamide group, which is a benzene ring attached to an amide group. The compound also contains a bromine atom and a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. This unique structure gives the compound interesting chemical and biological properties.
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar tetrazole group have been found to interact with g protein-coupled receptor-35 (gpr35), which plays a significant role in pain and inflammatory and metabolic diseases .
Mode of Action
Compounds with similar structures have been shown to act as agonists for gpr35, meaning they bind to this receptor and activate it . This activation can lead to various downstream effects, depending on the specific cellular context.
Biochemical Pathways
The activation of gpr35 by similar compounds can influence several biochemical pathways, including those involved in pain perception, inflammation, and metabolism .
Result of Action
The activation of gpr35 by similar compounds can lead to a variety of cellular responses, including changes in cell signaling, gene expression, and cellular metabolism .
Biochemical Analysis
Biochemical Properties
It is known that tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that 2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide could interact with enzymes, proteins, and other biomolecules in a similar manner to carboxylic acids.
Cellular Effects
Given its structural similarity to carboxylic acids, it may influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 1-phenyl-1H-tetrazole-5-methanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amide and tetrazole moieties.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the benzamide and tetrazole rings.
Scientific Research Applications
2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its interactions with specific molecular targets could lead to the development of new medications.
Industry: The compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide: Lacks the bromine atom, which may affect its chemical reactivity and biological activity.
2-chloro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide: Contains a nitro group, which can significantly alter its chemical and biological properties.
Uniqueness
2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is unique due to the presence of the bromine atom, which enhances its reactivity and potential for substitution reactions. The combination of the benzamide and tetrazole moieties also contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-bromo-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O/c16-13-9-5-4-8-12(13)15(22)17-10-14-18-19-20-21(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFYMRRWWLUNDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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